molecular formula C17H23N5OS B2382896 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide CAS No. 877417-92-0

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide

Cat. No. B2382896
CAS RN: 877417-92-0
M. Wt: 345.47
InChI Key: IRYVDEXCBIFHKK-UHFFFAOYSA-N
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Description

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide is a chemical compound that has been synthesized for various scientific research applications. This compound is a benzylacetamide derivative that has shown potential in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Synthesis and Characterization

The compound "2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide" and its derivatives have been the subject of scientific research primarily focusing on their synthesis and potential applications in various fields. One study elaborated on the synthesis of related compounds through reactions involving 1,2,4-triazoles and 2-chloro-N-phenylacetamides in PEG-400, highlighting the advantages of good yields, minimal pollution, and environmental friendliness of the method (Wang Sheng-qing, 2010).

Antimicrobial Properties

Research has also delved into the antimicrobial properties of triazole derivatives. For instance, the synthesis and antibacterial evaluation of 1,4-disubstituted 1,2,3-triazoles, through a 1,3-dipolar cycloaddition reaction, revealed promising antimicrobial activities against various gram-positive and gram-negative bacteria as well as fungal strains, with most compounds displaying significant activity at low minimum inhibition concentrations (N. Rezki, 2016).

Antitumor Activities

The antitumor activity of novel triazole derivatives has also been a subject of interest. A study synthesized new triazole derivatives and tested their antimicrobial activities, finding potent derivatives against Candida species and various pathogenic bacteria (M. Altıntop et al., 2011). Another study focused on the synthesis and antitumor activity of various heterocyclic compounds, including triazole derivatives, showing promising inhibitory effects on different cancer cell lines (M. Albratty et al., 2017).

Insecticidal Properties

The insecticidal properties of heterocycles incorporating a thiadiazole moiety, synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, were assessed against the cotton leafworm, revealing the potential for agricultural applications (A. Fadda et al., 2017).

Anti-Inflammatory Agents

A study synthesizing C5-substituted benzo[b]thiophenes found these compounds to possess potent anti-inflammatory activity, showcasing the therapeutic potential of triazole derivatives in treating inflammation-related conditions (M. A. Radwan et al., 2009).

properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c18-22-16(14-9-5-2-6-10-14)20-21-17(22)24-12-15(23)19-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12,18H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYVDEXCBIFHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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